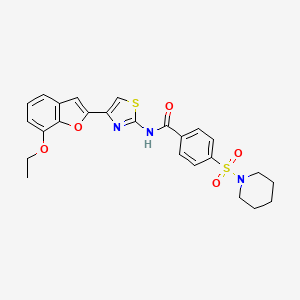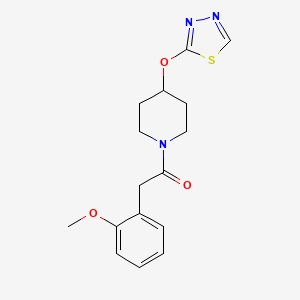
2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide, also known as FPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPEA is a thioacetamide derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been investigated in detail.
Applications De Recherche Scientifique
2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has been investigated for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has been studied as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In pharmacology, 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has been investigated for its effects on the central nervous system, such as its potential as a neuroprotective agent. In neuroscience, 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has been studied for its role in modulating neurotransmitter release and synaptic plasticity.
Mécanisme D'action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has also been shown to modulate the activity of various ion channels, such as voltage-gated calcium channels, which are involved in the regulation of synaptic transmission.
Biochemical and Physiological Effects:
2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide can inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has also been shown to modulate the activity of various ion channels, such as voltage-gated calcium channels, which are involved in the regulation of synaptic transmission. In vivo studies have shown that 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it readily available for research purposes. Another advantage is that it has been shown to have potential applications in various fields, which makes it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects. Another limitation is that its potential toxicity and side effects are not well characterized, which makes it challenging to use in vivo.
Orientations Futures
There are several future directions for research on 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is to investigate its effects on various signaling pathways in the body, such as its effects on neurotransmitter release and synaptic plasticity. Additionally, future research could focus on characterizing its potential toxicity and side effects, as well as optimizing its synthesis and purification methods.
Méthodes De Synthèse
2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide can be synthesized using a specific method that involves the reaction of 4-fluorobenzenethiol with 2-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide in the presence of a base. The reaction yields 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide as a white solid, which can be purified using column chromatography. The purity of the compound can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S2/c1-11-3-8-15(22-11)14(20-2)9-18-16(19)10-21-13-6-4-12(17)5-7-13/h3-8,14H,9-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWAOPGEARKEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CSC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2791416.png)
![2-(4-methylbenzenesulfonamido)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2791418.png)

![2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2791423.png)
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2791425.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2791427.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2791430.png)
![5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione](/img/structure/B2791431.png)




